1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Description
1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a methanesulfonyl group and dual N-alkyl substituents: a 1-methylpyrrole methyl group and a thiophene-2-ylmethyl moiety. This structural complexity confers unique physicochemical and pharmacological properties. The methanesulfonyl group enhances metabolic stability by resisting oxidative degradation, while the heterocyclic substituents (pyrrole and thiophene) may influence receptor binding affinity and selectivity .
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-methylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-19-9-3-5-16(19)13-20(14-17-6-4-12-25-17)18(22)15-7-10-21(11-8-15)26(2,23)24/h3-6,9,12,15H,7-8,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRAGWFKSUTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide , with the CAS number 1286720-87-3 , is a novel synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 395.5 g/mol . The structure features a piperidine ring substituted with a methanesulfonyl group and two different methyl groups attached to pyrrole and thiophene moieties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1286720-87-3 |
Physical Properties
While specific physical properties such as boiling point and melting point are not available, the density is noted as N/A , indicating further investigation may be required for practical applications.
The compound's biological activity is hypothesized to stem from its structural similarity to known pharmacological agents, particularly those targeting neurotransmitter systems and cellular signaling pathways. The presence of the piperidine ring suggests potential interactions with various receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities. A study conducted on related piperidine derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli .
Antitumor Potential
Research into pyrazole derivatives has highlighted their antitumor activities, particularly against breast cancer cell lines . Given that this compound shares structural features with these derivatives, it may also exhibit similar antitumor effects. Preliminary assays could focus on its cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-231.
Neuroprotective Effects
The methanesulfonyl group in the compound may enhance its neuroprotective properties by modulating oxidative stress pathways. Compounds with sulfonyl groups have been reported to protect neuronal cells from apoptosis induced by oxidative stress . This aspect warrants further exploration through in vitro studies using neuronal cell cultures.
Study 1: Antimicrobial Efficacy
A comparative study on related compounds demonstrated that those with methanesulfonyl substitutions showed enhanced antimicrobial activity. For example, a derivative tested against E. coli exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL . Future studies should assess the specific MIC for this compound.
Study 2: Antitumor Activity
In vitro assays on structurally similar compounds revealed significant cytotoxic effects in breast cancer cell lines. One study reported IC50 values ranging from 10 to 20 µM for pyrazole derivatives . Similar assays should be conducted for this compound to evaluate its potential as an anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Methanesulfonyl vs. Ester/Aromatic Groups : The target compound’s methanesulfonyl group likely improves metabolic stability compared to carfentanil’s ester moiety, which is prone to hydrolysis .
- Heterocyclic Substituents: The thiophene and pyrrole groups may reduce lipophilicity (lower logP vs.
- Metabolic Stability : Compound 17, with a tetrahydro-2H-pyran-4-ylmethyl group, exhibits high microsomal stability (t½ >60 min in human liver microsomes), suggesting that bulky, oxygenated substituents resist CYP450-mediated oxidation . The target compound’s methanesulfonyl group may confer similar stability.
Pharmacological Activity
While the target compound’s activity is unspecified, related piperidine carboxamides show varied applications:
- Compound 17 : Investigated for CNS targets due to its naphthalene group, which enhances blood-brain barrier penetration .
- Carfentanil : A potent opioid agonist (μ-opioid receptor) with high lipophilicity, enabling rapid CNS effects .
- Trifluoromethylpyrimidine Analogues : Often associated with kinase inhibition or antimicrobial activity due to electron-withdrawing substituents .
The target compound’s thiophene and pyrrole groups may confer selectivity for non-opioid targets (e.g., serotonin or dopamine receptors), as these heterocycles are common in neuroactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
